molecular formula C9H9FO3 B14035807 Methyl (3-fluoro-2-hydroxyphenyl)acetate

Methyl (3-fluoro-2-hydroxyphenyl)acetate

Cat. No.: B14035807
M. Wt: 184.16 g/mol
InChI Key: CXLXZFORZFAJTD-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluoro-2-hydroxyphenylboronic acid is coupled with methyl 2-bromoacetate in the presence of a palladium catalyst and a base. This reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of methyl 2-(3-fluoro-2-hydroxyphenyl)acetate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-(3-fluoro-2-oxophenyl)acetate.

    Reduction: The ester group can be reduced to an alcohol, yielding 2-(3-fluoro-2-hydroxyphenyl)ethanol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Methyl 2-(3-fluoro-2-oxophenyl)acetate

    Reduction: 2-(3-fluoro-2-hydroxyphenyl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-fluoro-2-hydroxyphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(2-hydroxyphenyl)acetate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    Methyl 2-(3-chloro-2-hydroxyphenyl)acetate: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.

    Methyl 2-(3-bromo-2-hydroxyphenyl)acetate:

The uniqueness of methyl 2-(3-fluoro-2-hydroxyphenyl)acetate lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl 2-(3-fluoro-2-hydroxyphenyl)acetate

InChI

InChI=1S/C9H9FO3/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,12H,5H2,1H3

InChI Key

CXLXZFORZFAJTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)F)O

Origin of Product

United States

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